molecular formula C11H20O3 B13329340 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13329340
M. Wt: 200.27 g/mol
InChI Key: QQZGEHKLTRJPAG-UHFFFAOYSA-N
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Description

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₂₀O₃. This compound is characterized by a cyclohexane ring substituted with a methoxy group, an isopropyl group, and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Introduction of Substituents: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst. The isopropyl group can be added through alkylation reactions using isopropyl halides.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the methoxy and isopropyl groups.

    1-Methoxycyclohexane: Lacks the carboxylic acid and isopropyl groups.

    3-(Propan-2-yl)cyclohexane-1-carboxylic acid: Lacks the methoxy group.

Uniqueness: 1-Methoxy-3-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

1-methoxy-3-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-8(2)9-5-4-6-11(7-9,14-3)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)

InChI Key

QQZGEHKLTRJPAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)(C(=O)O)OC

Origin of Product

United States

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